molecular formula C10H5F6N B1362215 2,5-Bis(trifluoromethyl)phenylacetonitrile CAS No. 302911-99-5

2,5-Bis(trifluoromethyl)phenylacetonitrile

Cat. No.: B1362215
CAS No.: 302911-99-5
M. Wt: 253.14 g/mol
InChI Key: PMNBXHKKVPKJER-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)phenylacetonitrile is a chemical compound with the molecular formula C10H5F6N and a molecular weight of 253.14 g/mol . It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Scientific Research Applications

2,5-Bis(trifluoromethyl)phenylacetonitrile has a wide range of applications in scientific research:

Safety and Hazards

When handling 2,5-Bis(trifluoromethyl)phenylacetonitrile, personal protective equipment/face protection should be worn . It should not get in eyes, on skin, or on clothing . Use only under a chemical fume hood . Do not breathe mist/vapors/spray . Do not ingest . If swallowed then seek immediate medical assistance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(trifluoromethyl)phenylacetonitrile typically involves the reaction of 2,5-dibromotrifluoromethylbenzene with sodium cyanide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to achieve the desired quality and quantity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of 2,5-Bis(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenylacetonitrile
  • 4-(Trifluoromethyl)phenylacetonitrile
  • 2-(Trifluoromethyl)phenylacetonitrile

Comparison: 2,5-Bis(trifluoromethyl)phenylacetonitrile is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring. This positioning influences its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, 3,5-Bis(trifluoromethyl)phenylacetonitrile has the trifluoromethyl groups in different positions, which can affect its reactivity and applications .

Properties

IUPAC Name

2-[2,5-bis(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F6N/c11-9(12,13)7-1-2-8(10(14,15)16)6(5-7)3-4-17/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNBXHKKVPKJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378292
Record name 2,5-Bis(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302911-99-5
Record name 2,5-Bis(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 302911-99-5
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